molecular formula C11H12O4 B5109774 tricyclo[3.2.2.0~2,4~]non-8-ene-6,7-dicarboxylic acid

tricyclo[3.2.2.0~2,4~]non-8-ene-6,7-dicarboxylic acid

Cat. No.: B5109774
M. Wt: 208.21 g/mol
InChI Key: SOAYNTUCHBNHTM-UHFFFAOYSA-N
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Description

Tricyclo[3.2.2.0~2,4~]non-8-ene-6,7-dicarboxylic acid is a complex organic compound characterized by its unique tricyclic structure. This compound has garnered interest due to its potential applications in various fields, including organic synthesis and medicinal chemistry. Its structure consists of a non-8-ene core with two carboxylic acid groups at positions 6 and 7, making it a versatile molecule for chemical modifications and reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for synthesizing tricyclo[3.2.2.0~2,4~]non-8-ene-6,7-dicarboxylic acid involves the photochemical reaction of cycloocta-1,4-diene-1,2-dione. This reaction typically requires specific light wavelengths and controlled conditions to ensure the formation of the desired tricyclic structure .

Industrial Production Methods: While detailed industrial production methods are not widely documented, the synthesis likely involves scaling up the photochemical reaction process. This would include optimizing reaction conditions, such as light intensity and reaction time, to achieve high yields and purity of the compound.

Chemical Reactions Analysis

Types of Reactions: Tricyclo[3.2.2.0~2,4~]non-8-ene-6,7-dicarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the double bonds into single bonds, altering the compound’s structure and reactivity.

    Substitution: The carboxylic acid groups can participate in substitution reactions, forming esters, amides, or other derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Reagents like alcohols, amines, or acyl chlorides are often employed under acidic or basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diketones, while reduction could produce saturated tricyclic compounds.

Scientific Research Applications

Tricyclo[3.2.2.0~2,4~]non-8-ene-6,7-dicarboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism by which tricyclo[3.2.2.0~2,4~]non-8-ene-6,7-dicarboxylic acid exerts its effects involves its interaction with specific molecular targets. For instance, its antiviral activity is attributed to its ability to inhibit viral replication by interfering with viral enzymes or proteins essential for the virus’s life cycle . The exact pathways and molecular targets may vary depending on the specific derivative and application.

Comparison with Similar Compounds

Uniqueness: Tricyclo[3220~2,4~]non-8-ene-6,7-dicarboxylic acid stands out due to its dual carboxylic acid groups, which enhance its reactivity and versatility in chemical reactions

Properties

IUPAC Name

tricyclo[3.2.2.02,4]non-8-ene-6,7-dicarboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O4/c12-10(13)8-4-1-2-5(7-3-6(4)7)9(8)11(14)15/h1-2,4-9H,3H2,(H,12,13)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOAYNTUCHBNHTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C1C3C=CC2C(C3C(=O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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tricyclo[3.2.2.0~2,4~]non-8-ene-6,7-dicarboxylic acid
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tricyclo[3.2.2.0~2,4~]non-8-ene-6,7-dicarboxylic acid
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tricyclo[3.2.2.0~2,4~]non-8-ene-6,7-dicarboxylic acid
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tricyclo[3.2.2.0~2,4~]non-8-ene-6,7-dicarboxylic acid
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tricyclo[3.2.2.0~2,4~]non-8-ene-6,7-dicarboxylic acid
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tricyclo[3.2.2.0~2,4~]non-8-ene-6,7-dicarboxylic acid

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